Ácido 2-(Dimetilamino)piridina-5-borónico dihidrocloruro

Descripción general

Descripción

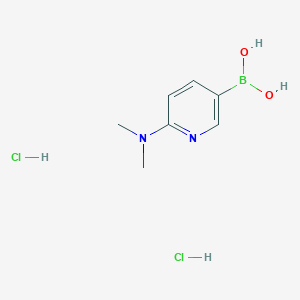

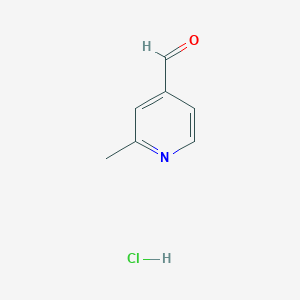

2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride is a useful research compound. Its molecular formula is C7H12BClN2O2 and its molecular weight is 202.45 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones de detección

Este compuesto es particularmente útil en aplicaciones de detección debido a su interacción con dioles y bases de Lewis fuertes como aniones fluoruro o cianuro . Estas interacciones son cruciales tanto para los ensayos homogéneos como para la detección heterogénea, que puede ocurrir en la interfaz del material de detección o dentro de la muestra a granel.

Etiquetado biológico

La porción de ácido bórico del compuesto permite una unión selectiva a los dioles, que es un grupo funcional común en las moléculas biológicas. Esto lo convierte en un excelente candidato para el etiquetado biológico, ayudando en la visualización y el seguimiento de los procesos biológicos .

Manipulación y modificación de proteínas

Los investigadores utilizan la capacidad de interacción de los dioles de los ácidos bóricos para la manipulación y modificación de proteínas. Este compuesto se puede utilizar para modificar proteínas de una manera que altera su función o estabilidad, proporcionando información valiosa sobre la dinámica de las proteínas .

Tecnologías de separación

En el campo de la ciencia de la separación, Ácido 2-(Dimetilamino)piridina-5-borónico dihidrocloruro se puede emplear como un componente de fase estacionaria para separar mezclas complejas en función de la afinidad de diferentes moléculas al grupo ácido bórico .

Desarrollo de terapéuticos

Las propiedades únicas del compuesto se están explorando para el desarrollo de terapéuticos. Su capacidad para unirse a ciertas moléculas biológicas se puede aprovechar para crear sistemas de administración de fármacos dirigidos o para diseñar moléculas con potencial terapéutico .

Electroforesis de moléculas glicosiladas

Los ácidos bóricos, incluido este compuesto, se utilizan en la electroforesis de moléculas glicosiladas. Esta aplicación es significativa en el análisis de proteínas glicosiladas y otras biomoléculas, lo cual es importante en la investigación de la diabetes .

Materiales de construcción para métodos analíticos

El compuesto se puede utilizar para crear micropartículas y polímeros que son integrales para los métodos analíticos. Estos materiales pueden tener aplicaciones que van desde el diagnóstico hasta los sistemas de liberación controlada .

Liberación controlada de insulina

En el manejo de la diabetes, hay un interés creciente en el uso de compuestos de ácido bórico para desarrollar polímeros que responden a los niveles de glucosa. Estos polímeros pueden usarse potencialmente para la liberación controlada de insulina, proporcionando un enfoque más fisiológico para la terapia con insulina .

Mecanismo De Acción

Target of Action

Boronic acids, including 2-(dimethylamino)pyridine-5-boronic acid dihydrochloride, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride interacts with its targets through a process known as transmetalation . This process involves the transfer of the boronic acid group from boron to a palladium catalyst . The palladium catalyst is first oxidized through oxidative addition with an electrophilic organic group, forming a new Pd-C bond . The boronic acid group from 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride is then transferred to the palladium, completing the transmetalation process .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride, is a key step in various biochemical pathways involved in the synthesis of complex organic compounds . The exact downstream effects of these pathways can vary widely depending on the specific compounds being synthesized.

Result of Action

The molecular and cellular effects of 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride’s action are primarily related to its role in Suzuki-Miyaura cross-coupling reactions . By facilitating these reactions, this compound enables the formation of new carbon-carbon bonds, which is a crucial step in the synthesis of many organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, pH, and the presence of other chemicals .

Análisis Bioquímico

Biochemical Properties

2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. The compound acts as a catalyst in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules. The boronic acid group in the compound facilitates the formation of carbon-carbon bonds by interacting with palladium catalysts and organic halides. This interaction is crucial for the transmetalation step in the coupling reaction, where the organic group is transferred from boron to palladium .

Cellular Effects

The effects of 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride on various types of cells and cellular processes are of great interest. The compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This modulation can impact various cellular processes, including cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is essential for its role in enzyme inhibition or activation. The compound can inhibit enzymes that contain active site serine residues by forming a covalent bond with the hydroxyl group of serine. This inhibition can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to moisture or high temperatures can lead to hydrolysis and degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes in gene expression and cellular metabolism persisting even after the compound is removed .

Dosage Effects in Animal Models

The effects of 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For example, it can inhibit or activate enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes .

Transport and Distribution

The transport and distribution of 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride within cells and tissues are critical for its biochemical effects. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound can influence its activity and function, as well as its potential toxicity .

Propiedades

Número CAS |

265664-54-8 |

|---|---|

Fórmula molecular |

C7H12BClN2O2 |

Peso molecular |

202.45 g/mol |

Nombre IUPAC |

[6-(dimethylamino)pyridin-3-yl]boronic acid;hydrochloride |

InChI |

InChI=1S/C7H11BN2O2.ClH/c1-10(2)7-4-3-6(5-9-7)8(11)12;/h3-5,11-12H,1-2H3;1H |

Clave InChI |

BYTHNGVVOWWTSO-UHFFFAOYSA-N |

SMILES |

B(C1=CN=C(C=C1)N(C)C)(O)O.Cl.Cl |

SMILES canónico |

B(C1=CN=C(C=C1)N(C)C)(O)O.Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Isopropyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undec-9-ylamine](/img/structure/B1386686.png)

![3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol](/img/structure/B1386687.png)

![3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonane](/img/structure/B1386690.png)

![Imidazole-1-carboxylic acid {4-[(methoxy-methyl-amino)-methyl]-thiazol-2-yl}-amide](/img/structure/B1386691.png)

![(2E)-2-(benzenesulfonyl)-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B1386696.png)